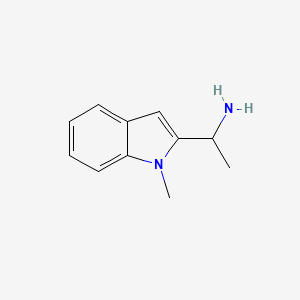
n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an aminomethyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety. The presence of both amine and sulfonamide functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(aminomethyl)aniline and ethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(aminomethyl)aniline is dissolved in an appropriate solvent like dichloromethane. Ethanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The aminomethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy.
相似化合物的比较
Similar Compounds
N-(4-(Aminomethyl)phenyl)urea: Similar structure but with a urea group instead of ethanesulfonamide.
N-(4-(Aminomethyl)phenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of ethyl.
N-(4-(Aminomethyl)phenyl)-N-propylethanesulfonamide: Similar structure but with a propyl group instead of ethyl.
Uniqueness
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethyl group attached to the sulfonamide moiety provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability.
属性
分子式 |
C11H18N2O2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC 名称 |
N-[4-(aminomethyl)phenyl]-N-ethylethanesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-3-13(16(14,15)4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
InChI 键 |
BQLHCFSZISYZGW-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=C(C=C1)CN)S(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


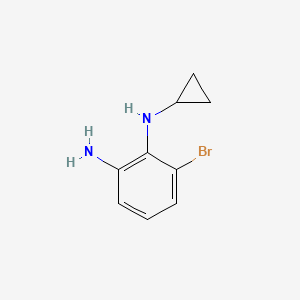

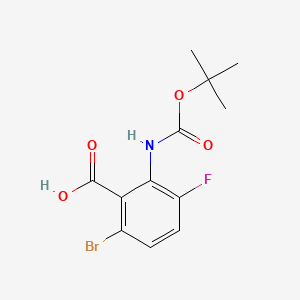
![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)



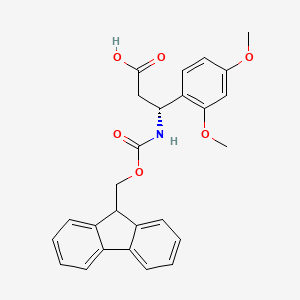

![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
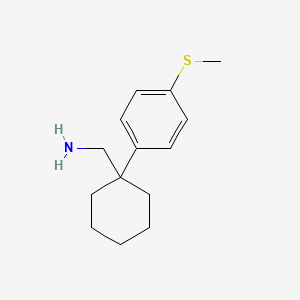
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
